

A Comparative Guide: 6-Aminoazepan-2-one Hydrochloride vs. Caprolactam

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Compound of Interest

Compound Name:	6-Aminoazepan-2-one hydrochloride
Cat. No.:	B596014

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **6-Aminoazepan-2-one hydrochloride** and caprolactam, two structurally related cyclic amide compounds. While caprolactam is a widely utilized industrial chemical, **6-Aminoazepan-2-one hydrochloride** is primarily encountered in the context of pharmaceutical and specialized organic synthesis. This document aims to objectively present their known properties, applications, and relevant experimental data to assist researchers in making informed decisions.

Chemical Structure and Physicochemical Properties

Caprolactam and **6-Aminoazepan-2-one hydrochloride** share a seven-membered ring structure, an azepan-2-one core. The key distinction lies in the presence of an amino group and its protonation in **6-Aminoazepan-2-one hydrochloride**.

Table 1: Comparison of Physicochemical Properties

Property	6-Aminoazepan-2-one hydrochloride	Caprolactam
Chemical Formula	C ₆ H ₁₃ ClN ₂ O ^[1]	C ₆ H ₁₁ NO ^[2]
Molecular Weight	164.63 g/mol ^[1]	113.16 g/mol ^[2]
Appearance	White crystalline solid ^[3]	White, hygroscopic crystalline solid or flakes ^{[4][5]}
Melting Point	Data not available	69.2 °C ^[2]
Boiling Point	Data not available	270.8 °C ^[2]
Solubility in Water	Soluble (as a salt) ^[3]	866.89 g/L at 22 °C ^[2]
IUPAC Name	6-aminoazepan-2-one;hydrochloride	Azepan-2-one ^[2]
CAS Number	1292369-18-6 ^[1]	105-60-2 ^[2]

Note: Comprehensive experimental data for the physicochemical properties of **6-Aminoazepan-2-one hydrochloride** is limited in publicly available literature.

Applications

The applications of these two compounds diverge significantly, primarily due to the functional differences imparted by the amino group in **6-Aminoazepan-2-one hydrochloride**.

6-Aminoazepan-2-one hydrochloride

The primary applications of **6-Aminoazepan-2-one hydrochloride** are in specialized synthesis:

- Pharmaceutical Synthesis: It serves as a building block for medicinally important compounds.^[3] Its structure can be incorporated into larger molecules to enhance their therapeutic properties.^[3] For instance, L- α -Amino- ϵ -caprolactam hydrochloride has been used in the total synthesis of bengamides, which are bioactive compounds.^[6]

- Organic Synthesis: It is a valuable intermediate in various organic reactions for creating new chemical entities.[3]
- Monomer Production: It is described as a monomer in the production of caprolactam, highlighting its role as a potential precursor.[3]

Caprolactam

Caprolactam is a high-volume industrial chemical with a dominant application:

- Polymer Production: The vast majority of caprolactam is used as the monomer for the synthesis of Nylon 6, a widely used polyamide.[2] The conversion happens through ring-opening polymerization.[2] Nylon 6 finds extensive use in fibers for textiles and carpets, as well as in engineering plastics for automotive and industrial applications.
- Pharmaceutical Synthesis: Caprolactam is also used in the synthesis of several pharmaceutical drugs, including pentylenetetrazol, meptazinol, and laurocapram.[7]

Performance and Experimental Data

Direct comparative experimental data on the performance of **6-Aminoazepan-2-one hydrochloride** and caprolactam in specific applications is not readily available in the scientific literature. However, we can analyze their reactivity and provide representative experimental protocols for their primary applications.

Polymerization

Caprolactam is well-studied in terms of its polymerization kinetics. It can undergo both anionic and hydrolytic ring-opening polymerization to produce Nylon 6. The seven-membered ring of caprolactam possesses sufficient ring strain to facilitate polymerization.

6-Aminoazepan-2-one, the free base of the hydrochloride salt, also has the potential to undergo ring-opening polymerization. In fact, α -Amino- ϵ -caprolactam has been used as a comonomer with caprolactam to synthesize branched polyamide 6.[8] The presence of the additional amino group can introduce branching and alter the polymer's properties.[8]

Experimental Protocol: Hydrolytic Ring-Opening Polymerization of Caprolactam

This protocol describes a typical laboratory-scale synthesis of Nylon 6 from caprolactam.

Objective: To synthesize Polyamide-6 (Nylon-6) via hydrolytic ring-opening polymerization.

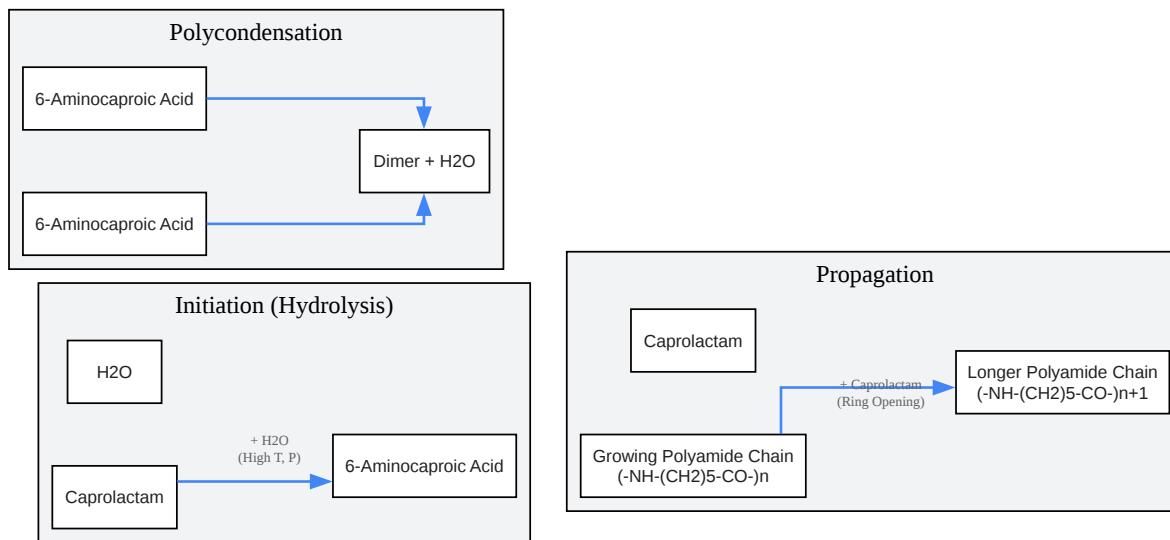
Materials:

- ϵ -Caprolactam monomer
- Deionized water
- Nitrogen gas

Procedure:

- **Reactor Preparation:** In a high-pressure autoclave, add the desired amounts of ϵ -caprolactam and water.
- **Inerting:** Seal the autoclave, evacuate it, and then backfill with nitrogen gas. This cycle should be repeated multiple times to ensure an inert atmosphere.
- **Pre-polymerization:** While stirring, heat the reactor to approximately 225°C and maintain this temperature for about 30-60 minutes.
- **Polymerization:** Increase the temperature to 245-250°C and maintain it for several hours under pressure to facilitate the polymerization process.
- **Pressure Release and Further Polymerization:** Gradually release the pressure to atmospheric pressure and continue the reaction for an additional hour.
- **Product Isolation:** Cool the reactor and extrude the molten polymer into a water bath to solidify. The resulting polymer strand is then pelletized.
- **Purification:** The polymer pellets are washed with hot deionized water to remove any unreacted monomer and oligomers.
- **Drying:** The purified pellets are dried in a vacuum oven.

Diagram: Hydrolytic Polymerization of Caprolactam

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Caption: Workflow for the hydrolytic polymerization of caprolactam to Nylon 6.

Synthesis of 6-Aminoazepan-2-one Hydrochloride

While not a performance comparison, understanding the synthesis of **6-Aminoazepan-2-one hydrochloride** provides insight into its origin and potential impurities. A common route starts from L-lysine hydrochloride.

Experimental Protocol: Synthesis of (S)-3-Aminoazepan-2-one Hydrochloride[6]

Objective: To synthesize (S)-3-Aminoazepan-2-one hydrochloride from L-lysine hydrochloride.

Materials:

- L-lysine hydrochloride
- Methanol

- Thionyl chloride
- Sodium methoxide
- Ammonium chloride
- Dimethoxyethane
- Ethanol
- Hydrogen chloride (gas or saturated solution in ethanol)
- Argon gas

Procedure:

- Esterification: Dissolve L-lysine hydrochloride in methanol under an argon atmosphere at 0 °C. Slowly add thionyl chloride and then reflux the mixture to form L-lysine methyl ester dihydrochloride.
- Cyclization: Dissolve the L-lysine methyl ester dihydrochloride in methanol under argon. Add sodium methoxide and reflux the solution.
- Hydrolysis and Workup: Add ammonium chloride to hydrolyze the reaction. Filter the mixture and remove the solvent under vacuum.
- Purification and Salt Formation: Dissolve the residue in dimethoxyethane, filter, and remove the solvent. Dissolve the resulting residue in ethanol and add a saturated solution of hydrogen chloride in ethanol to precipitate the crude product.
- Recrystallization: Recrystallize the crude product from methanol to obtain pure (S)-3-aminoazepan-2-one hydrochloride.

Diagram: Synthesis of **6-Aminoazepan-2-one Hydrochloride**



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Caption: Synthetic pathway for (S)-3-Aminoazepan-2-one hydrochloride from L-lysine.

Toxicity and Safety

Table 2: Comparison of Toxicity Data

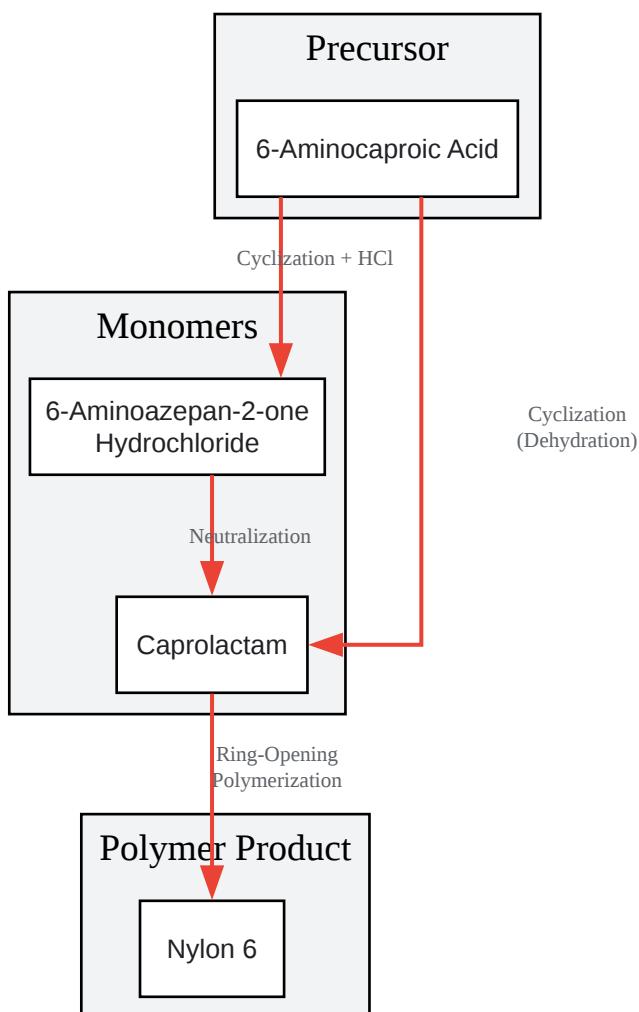
Parameter	6-Aminoazepan-2-one hydrochloride	Caprolactam
GHS Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[9]	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[2]
Acute Oral Toxicity (LD50, rat)	Data not available	1.1 g/kg[2]
Carcinogenicity	Data not available	IARC Group 4: "probably not carcinogenic to humans" (classification later removed, now considered not classifiable)[2]

Caprolactam is considered an irritant and mildly toxic.[2] Acute exposure can cause irritation to the eyes, nose, throat, and skin.[10] For **6-Aminoazepan-2-one hydrochloride**, the available GHS hazard statements indicate similar irritant properties and oral toxicity.[9]

Signaling Pathways and Logical Relationships

As these compounds are primarily used in chemical synthesis and polymer science, their interaction with biological signaling pathways is not their main area of study, except in the context of their application in drug development.

Diagram: Logical Relationship of Compounds

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Caption: Relationship between 6-aminocaproic acid, its cyclized forms, and Nylon 6.

Conclusion

6-Aminoazepan-2-one hydrochloride and caprolactam are closely related structurally, with the former being the hydrochloride salt of an amino-substituted derivative of the latter. Their applications are distinct: caprolactam is a commodity chemical for large-scale polymer production, while **6-Aminoazepan-2-one hydrochloride** is a specialty chemical used as a building block in pharmaceutical and organic synthesis.

The presence of the amino group in **6-Aminoazepan-2-one hydrochloride** offers a reactive handle for further functionalization, making it valuable in drug design. However, this also

differentiates its potential polymerization behavior from that of caprolactam, allowing for the creation of branched or functionalized polyamides.

A significant gap in the literature exists regarding the direct comparison of these two compounds, particularly in terms of their polymerization kinetics and the properties of the resulting polymers. Further research is warranted to explore the potential of 6-Aminoazepan-2-one and its derivatives as monomers for novel polyamides with tailored properties for advanced applications, including in the biomedical field. Researchers interested in utilizing **6-Aminoazepan-2-one hydrochloride** should be prepared to perform initial characterization and optimization studies, as comprehensive data is not as readily available as it is for caprolactam.

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